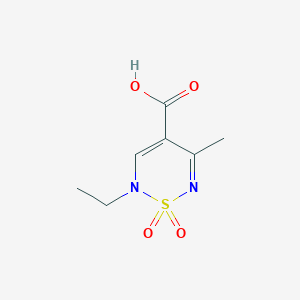

2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of functionalized 5,6-dihydro-2H-1,2,6-thiadiazine 1,1-dioxides involves the treatment of sulfamide with ethyl 3,3-diethoxypropionate, providing a convenient procedure for generating this class of heterocycles. This method highlights the generality and utility of the transformation for synthesizing novel heterocyclic compounds (Lee & Kohn, 1990).

Molecular Structure Analysis

Crystal structure analysis of related compounds reveals conformational details, such as the thiazinane ring displaying a half-chair conformation and the existence of intramolecular hydrogen bonding. These structural insights are crucial for understanding the chemical behavior and reactivity of such compounds (Li, Tian, & Wang, 2013).

Chemical Reactions and Properties

The chemical reactions of these compounds are diverse, including hydrazinolysis and reactions with bases, leading to various derivatives indicating a rich chemistry. For example, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases explores the thiadiazole ring opening and formation of furylacetic acid thioamides, showcasing the compound's reactive flexibility (Remizov, Pevzner, & Petrov, 2019).

Physical Properties Analysis

Physical properties, such as solubility, crystallinity, and stability, are influenced by the molecular structure. For instance, the hydrolysis and animation reactions of derivatives have been studied, revealing how structural modifications impact these physical properties (Chernykh, Gridasov, & Petyunin, 1976).

科学的研究の応用

Synthesis of Derivatives

The compound 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide has been utilized in the synthesis of various derivatives, reflecting its versatility in chemical reactions. For instance, Ahmed (2002) synthesized derivatives by reacting the compound with various reagents, leading to products like Ethyl 2-methyl-11-oxo-9,10-dihydro-1H-pyrido[4",3":4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7H)-carboxylate. These derivatives further expanded the chemical landscape of thiadiazine compounds, indicating the compound's role as a precursor in synthetic chemistry (Ahmed, 2002).

Synthetic Pathways and Biological Activities

The compound has been implicated in the synthesis of 1,2,4-triazole derivatives. Özil et al. (2015) described a microwave-promoted synthesis starting from a related ethyl ester compound, leading to various derivatives with potential antimicrobial and anti-lipase activities. This research signifies the compound's importance in the development of bioactive molecules and its role in facilitating novel synthetic pathways (Özil et al., 2015).

Chemical Transformations and Biological Evaluation

Anekal and Biradar (2017) conducted research involving the compound to synthesize novel Indolyl 4-thiazolidinones bearing the thiadiazine nucleus. These newly synthesized compounds underwent evaluation for their antimicrobial, analgesic, and anti-inflammatory activities, showcasing the compound's role in producing bioactive molecules with potential therapeutic applications (Anekal & Biradar, 2017).

Synthesis and Medicinal Chemistry Applications

The synthesis of novel 3-heteroaryl-2H-pyrido[4,3-e][1,2,4]thiadiazine and 3-heteroaryl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxides from the compound has been reported, indicating its role in creating structures with potential tuberculostatic and anticancer activities. This highlights its significance in medicinal chemistry for the synthesis of compounds with specific biological activities (Gobis et al., 2013).

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit cell proliferation . The compound’s interaction with its targets likely leads to changes in cellular processes, but specific details are currently unavailable.

Biochemical Pathways

Given the broad range of activities associated with similar compounds, it’s likely that multiple pathways are affected, leading to downstream effects on cell function and viability .

Result of Action

Similar compounds have been found to inhibit cell proliferation , suggesting that this compound may have similar effects.

特性

IUPAC Name |

2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c1-3-9-4-6(7(10)11)5(2)8-14(9,12)13/h4H,3H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGREASASWPYIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=NS1(=O)=O)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2491802.png)

![N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B2491804.png)

![methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491809.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2491812.png)

![7-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2491815.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2491822.png)

![[1,4]Dioxepane-6-carbaldehyde](/img/structure/B2491823.png)

![[4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2491824.png)